molecular formula C20H28N4O4S B2767514 1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide CAS No. 1170202-71-7

1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide

Cat. No.: B2767514
CAS No.: 1170202-71-7
M. Wt: 420.53
InChI Key: WQXHMJPJCIJVLF-UHFFFAOYSA-N
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Description

“1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide” is a complex organic compound that belongs to the class of piperidine carboxamides. Compounds of this nature often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include isopropyl pyrazole, methoxyphenyl sulfonyl chloride, and piperidine carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methoxy group.

    Reduction: Reduction reactions could target the sulfonyl group or the carboxamide functionality.

    Substitution: Various substitution reactions might occur, especially on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies could focus on its binding affinity, selectivity, and pharmacokinetics.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. This might include studies on its efficacy in treating specific diseases, its safety profile, and its mechanism of action.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different functional groups.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which might confer unique biological or chemical properties. Comparative studies with similar compounds could highlight these unique features.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-14(2)24-19(12-15(3)22-24)21-20(25)16-6-5-11-23(13-16)29(26,27)18-9-7-17(28-4)8-10-18/h7-10,12,14,16H,5-6,11,13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHMJPJCIJVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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